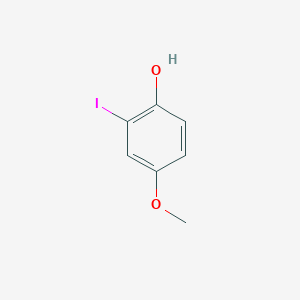

2-Iodo-4-methoxyphenol

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-iodo-4-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7IO2/c1-10-5-2-3-7(9)6(8)4-5/h2-4,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCYNENHPQYYEBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50463449 | |

| Record name | Phenol, 2-iodo-4-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50463449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

312534-71-7 | |

| Record name | Phenol, 2-iodo-4-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50463449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Iodo 4 Methoxyphenol

Direct Iodination Approaches

Direct iodination of 4-methoxyphenol (B1676288) offers a straightforward route to 2-Iodo-4-methoxyphenol. The key challenge lies in controlling the regioselectivity of the reaction to favor iodination at the C2 position, ortho to the hydroxyl group.

Regioselective Iodination of 4-Methoxyphenol Precursors

The hydroxyl and methoxy (B1213986) groups of 4-methoxyphenol are both activating and ortho-, para-directing. To achieve selective iodination at the position ortho to the hydroxyl group, various iodinating reagents and conditions have been explored. For instance, the use of iodine in the presence of an oxidizing agent can facilitate the electrophilic substitution. However, one study noted that the reaction of 4-methoxyphenol with iodine and hydrogen peroxide in water did not yield the desired this compound, instead leading to the consumption of the starting material and the formation of unidentified substances. scielo.br

Another approach involves using a combination of potassium iodide (KI) and potassium ferrate (K2FeO4) in water. This system has been reported to achieve mono-ortho iodination for para-substituted phenols. tandfonline.com

A comparative study on the iodination of various substituted phenols, including those with methoxy groups, highlighted that the choice of protecting group on the phenol (B47542) can influence reactivity and regioselectivity. worktribe.com While specific conditions for 4-methoxyphenol were not detailed, the principle of using directing groups to control the position of iodination is a key strategy.

| Reagent System | Solvent | Key Features |

| I₂ / H₂O₂ | Water | Did not yield the desired product. scielo.br |

| KI / K₂FeO₄ | Water | Promotes mono-ortho iodination in para-substituted phenols. tandfonline.com |

Development of Green and Efficient Iodination Protocols for Phenols

In recent years, there has been a significant push towards developing more environmentally friendly and efficient methods for the iodination of phenols. tandfonline.com These "green" protocols often utilize water as a solvent and non-toxic reagents.

One such method employs potassium iodide as the iodine source and potassium ferrate (K₂FeO₄) as an oxidizing agent in water. tandfonline.comtandfonline.comresearchgate.net This approach is noted for its mild, non-toxic reaction conditions and has been successfully applied to a range of phenols, providing good to excellent yields. tandfonline.comresearchgate.net For para-substituted phenols, this method predominantly results in mono-ortho iodination. tandfonline.com Potassium ferrate is considered an environmentally benign oxidant. tandfonline.com

Another green method involves the use of iodine with hydrogen peroxide as the oxidant in water. researchgate.net While this was unsuccessful for 4-methoxyphenol, it has proven effective for other phenol derivatives, particularly those with electron-withdrawing groups. scielo.brresearchgate.net

Laccase-catalyzed iodination using potassium iodide as the iodine source and aerial oxygen as the oxidant has also emerged as a sustainable and efficient method for the iodination of p-hydroxyarylcarbonyl and p-hydroxyarylcarboxylic acid derivatives. rsc.org

Multi-Step Synthesis Strategies

Multi-step syntheses provide an alternative route to this compound, often allowing for greater control over the final structure by building the molecule sequentially.

Iodination Preceding Phenol or Methoxy Functionalization

These strategies involve introducing the iodine atom onto an aromatic ring that already contains one of the desired functional groups (either the phenol or the methoxy group), followed by the introduction of the second functional group.

One possible multi-step approach could start with a suitably substituted 2-iodophenol (B132878). A methoxy group could then be introduced at the 4-position. While specific examples for the direct synthesis of this compound via this route were not found in the provided search results, the synthesis of 2-iodophenol itself is well-established. For example, phenol can be reacted with iodine and hydrogen peroxide in water to produce 2-iodophenol. chemicalbook.com Another method involves the use of [bis(acetoxy)iodo]benzene. chemicalbook.com Once 2-iodophenol is obtained, a subsequent reaction would be required to introduce the methoxy group at the para-position.

The Sonogashira coupling reaction, a powerful tool for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, can be employed in a multi-step synthesis. wikipedia.orgorganic-chemistry.org This reaction typically uses a palladium catalyst and a copper co-catalyst. wikipedia.orgwalisongo.ac.id

A potential synthetic route could involve the Sonogashira coupling of a di-halo-methoxyphenol derivative, followed by further transformations. For instance, a molecule like 2-bromo-4-iodo-quinoline undergoes Sonogashira coupling at the more reactive iodide position. libretexts.org This selectivity could be exploited in a carefully designed synthesis.

While a direct application of Sonogashira coupling for the synthesis of this compound was not explicitly detailed in the search results, the principles of the reaction are widely applicable in the synthesis of complex organic molecules, including pharmaceuticals and natural products. wikipedia.org The reaction's utility in coupling aryl iodides makes it a relevant consideration for synthetic strategies involving iodo-aromatic intermediates. walisongo.ac.id

Phenol Functionalization Preceding Iodination

A primary route to this compound involves the initial presence of a methoxy group on the phenolic ring, which then directs the regioselectivity of the subsequent iodination step. The starting material for this process is often 4-methoxyphenol (also known as hydroquinone (B1673460) monomethyl ether or mequinol).

The introduction of the methoxy group itself can be accomplished through several methods, such as the methylation of hydroquinone. The subsequent iodination of 4-methoxyphenol is an electrophilic aromatic substitution reaction. The methoxy group at position 4 and the hydroxyl group at position 1 are both activating and ortho-, para-directing. Due to the para position being occupied by the methoxy group, the incoming iodine electrophile is directed to the ortho positions (2 and 6).

One common method for the iodination of phenols involves the use of iodine in combination with an oxidizing agent, such as hydrogen peroxide, in an aqueous medium. scielo.brscielo.br This method is considered a simple and selective way to prepare iodinated phenols. scielo.br However, in the case of 4-methoxyphenol, treatment with iodine and hydrogen peroxide in water did not yield the desired this compound. Instead, the starting material was consumed, and a mixture of unidentified substances was produced. scielo.br

A successful synthesis of this compound has been reported starting from 4-methoxyphenol. rsc.org Another approach involves the iodination of guaiacol (B22219) (2-methoxyphenol). oup.comtaylorandfrancis.com The enzymatic iodination of guaiacol has been studied in the context of thyroid peroxidase activity. oup.comnih.govnih.gov

A different strategy for synthesizing a related compound, 2-methoxy-5-iodophenol, involves a multi-step process. This process begins with the protection of the hydroxyl group of 2-methoxyphenol with a tosyl group. This is followed by iodination using iodine monochloride, and finally, deprotection to yield the desired product. google.com

Rearrangement Reactions as Synthetic Routes to Iodomethoxyphenols

Rearrangement reactions represent a class of organic reactions where the carbon skeleton of a molecule is rearranged to create a new structural isomer. mvpsvktcollege.ac.ingeeksforgeeks.org These reactions can be powerful tools in organic synthesis for accessing complex molecular architectures. Some named rearrangement reactions include the Claisen, Cope, Beckmann, and Curtius rearrangements. geeksforgeeks.org

While a direct synthesis of this compound via a named rearrangement reaction is not prominently documented in the provided search results, rearrangement reactions are fundamental in organic synthesis and can be part of multi-step synthetic sequences leading to substituted phenols. For instance, the Newman-Kwart rearrangement allows for the synthesis of thiophenols from phenols via an O- to S-aryl migration of a thiocarbamate group. organic-chemistry.org The Overman rearrangement, a variation of the Claisen rearrangement, is used to synthesize allylic amines from allylic alcohols. gla.ac.uk The Meyer–Schuster rearrangement converts propargyl alcohols into α,β-unsaturated ketones or aldehydes. wikipedia.org

Although not a direct route to this compound, these types of reactions highlight the diverse strategies available for modifying phenolic structures, which could potentially be adapted to synthesize iodinated methoxyphenols.

Palladium-Catalyzed Synthetic Routes Utilizing Related Halogenated Phenols

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. These reactions can be employed to synthesize substituted phenols, including this compound, from other halogenated precursors.

For instance, a palladium-catalyzed C-O bond formation reaction has been described between phenols and allenylic carbonates to produce 2,3-allenic aromatic ethers. nih.govresearchgate.net This methodology demonstrates the utility of palladium catalysis in forming ether linkages to phenolic hydroxyl groups.

More directly relevant is the use of palladium catalysis in reactions involving aryl halides. Palladium-catalyzed reactions are known to be effective for the synthesis of complex molecules starting from iodo-substituted compounds. For example, this compound itself has been used as a starting material in palladium-catalyzed cascade carbonylative annulation reactions to synthesize other complex organic molecules. rsc.org This indicates the stability of the iodo-phenol moiety under certain palladium-catalyzed conditions and its utility as a building block.

Furthermore, palladium-catalyzed annulation of 5-iodotriazoles, which can be prepared from precursors like 4-methoxyphenol, demonstrates the versatility of palladium catalysis in constructing heterocyclic systems from iodinated intermediates. scholaris.ca The development of palladium-catalyzed methods for the desulfitative Heck-type reaction of aromatic sulfinic acid sodium salts also expands the toolkit for modifying aromatic rings. acs.org

While a direct, one-step palladium-catalyzed synthesis of this compound from a different halogenated phenol is not explicitly detailed in the provided results, the principles of palladium-catalyzed cross-coupling suggest its feasibility. For example, a hypothetical route could involve the palladium-catalyzed iodination of a suitable methoxyphenol derivative or the coupling of a di-halogenated phenol with a methoxide (B1231860) source, followed by selective iodination.

Interactive Data Tables

Table 1: Synthetic Methodologies for Iodinated Phenols

| Methodology | Starting Material | Reagents | Product | Key Features | Reference(s) |

| Phenol Iodination | 4-Methoxyphenol | I₂, H₂O₂ | Unidentified mixture | Ineffective for this substrate. | scielo.br |

| Phenol Iodination | 2-Methoxyphenol | Tosyl chloride, ICl, KOH | 2-Methoxy-5-iodophenol | Multi-step process involving protection/deprotection. | google.com |

| Palladium-Catalyzed Annulation | This compound | Alkene-tethered aryl iodides, CO, Pd catalyst | Fused heterocyclic compounds | Demonstrates the utility of this compound as a building block. | rsc.org |

| Palladium-Catalyzed C-O Coupling | 4-Methoxyphenol | Allenylic carbonates, Pd catalyst | 2,3-Allenic aromatic ethers | Forms an ether linkage to the phenol. | nih.govresearchgate.net |

Reactivity and Mechanistic Investigations of 2 Iodo 4 Methoxyphenol

Oxidative Transformations of the Phenolic System

The phenolic hydroxyl group in 2-iodo-4-methoxyphenol is susceptible to oxidation, a reaction that can lead to the formation of quinone-type structures. smolecule.com The presence of the electron-donating methoxy (B1213986) group can influence the oxidation potential of the phenol (B47542). nih.gov

Hypervalent iodine reagents, such as (diacetoxyiodo)benzene (B116549) (PIDA) and [bis(trifluoroacetoxy)iodo]benzene (B57053) (PIFA), are commonly employed for the oxidative dearomatization of phenols. nih.gov These reactions are two-electron oxidations that involve the addition of a nucleophile to the aromatic ring, resulting in the formation of cyclohexadienones. nih.gov The specific isomer formed, whether a 2,4-cyclohexadienone (B14708032) or a 2,5-cyclohexadienone, is influenced by the reaction conditions and the substitution pattern of the phenol. nih.gov

Nucleophilic Substitution Reactions Involving the Aryl Iodide Functionality

The iodine atom in this compound is a good leaving group, facilitating nucleophilic aromatic substitution reactions. This reactivity allows for the introduction of a variety of nucleophiles at the C-2 position of the aromatic ring. smolecule.com The ease of this substitution is a key feature that distinguishes iodoarenes from their chloro and bromo analogs, which often require more forcing conditions for similar transformations.

The reactivity of the aryl iodide can be harnessed in various synthetic applications. For instance, the iodine can be displaced by amines, alcohols, or other nucleophiles to generate a diverse array of substituted phenols. smolecule.comsmolecule.com This reactivity is fundamental to the use of this compound as a building block in the synthesis of more complex molecules.

Electrophilic Reactions of the Phenolic and Methoxy-Activated Aromatic Ring

The hydroxyl and methoxy groups are both activating groups in electrophilic aromatic substitution (EAS) reactions, directing incoming electrophiles to the ortho and para positions. masterorganicchemistry.com In this compound, the positions ortho to the hydroxyl group are C-6 and C-2 (which is already substituted with iodine), and the para position is C-4 (substituted with the methoxy group). The methoxy group, in turn, activates the positions ortho to it (C-3 and C-5) and the para position (C-1, which is part of the hydroxyl group). The interplay of these directing effects, along with the steric hindrance imposed by the existing substituents, will determine the regioselectivity of electrophilic attack.

Metal-Catalyzed Coupling Reactions and Annulation Pathways

The aryl iodide functionality of this compound makes it an excellent substrate for a variety of metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cascade Carbonylative Annulation

This compound has been utilized in palladium-catalyzed cascade carbonylative annulation reactions. rsc.org This type of reaction involves the reaction of an alkene-tethered aryl iodide with carbon monoxide in the presence of a palladium catalyst to construct complex polycyclic molecules. rsc.org For example, this compound can be reacted with 3-phenylbut-3-en-1-ol to form an alkene-tethered aryl iodide, which then undergoes a cascade carbonylative annulation. rsc.org This powerful strategy allows for the rapid assembly of intricate molecular architectures. rsc.org

A related process is the palladium-catalyzed carbonylative annulation of internal alkynes, which can be used to synthesize coumarins. molaid.com Furthermore, a one-pot method has been developed for the synthesis of 3-aryl-4-(arylethynyl)-2H-chromen-2-ones from 2-iodophenols through a carbonylative Sonogashira coupling–intramolecular aldol (B89426) cascade reaction. researchgate.net

Potential in Buchwald-Hartwig, Ullmann, and Suzuki Coupling Analogues

The reactivity of the aryl iodide in this compound makes it a suitable candidate for several important palladium- and copper-catalyzed cross-coupling reactions.

Buchwald-Hartwig Amination: This reaction involves the palladium-catalyzed formation of a carbon-nitrogen bond between an aryl halide and an amine. nrochemistry.comorganic-chemistry.org Given that aryl iodides are highly reactive substrates for this transformation, this compound is expected to readily participate in Buchwald-Hartwig amination reactions to produce various N-aryl compounds. nrochemistry.com

Ullmann Condensation: The Ullmann reaction traditionally refers to the copper-catalyzed coupling of two aryl halides to form a biaryl. A more modern variation, the Ullmann condensation or Ullmann-type reaction, involves the copper-catalyzed reaction of an aryl halide with an alcohol, amine, or thiol. The high reactivity of aryl iodides makes them prime substrates for these transformations. gla.ac.uk

Suzuki Coupling: This versatile palladium-catalyzed cross-coupling reaction joins an organoboron compound with an aryl or vinyl halide or triflate. Aryl iodides are excellent coupling partners in Suzuki reactions. smolecule.com Therefore, this compound can be effectively coupled with various boronic acids or their esters to generate biaryl compounds.

Dearomatization Mechanisms of Phenols Mediated by Hypervalent Iodine Reagents

The oxidative dearomatization of phenols using hypervalent iodine(III) reagents is a synthetically valuable transformation that provides access to highly functionalized cyclohexadienones. nih.govdigitellinc.com The mechanism of this reaction has been a subject of considerable investigation and debate.

Several mechanistic pathways have been proposed. One common proposal involves the initial ligand exchange between the phenol and the iodine(III) reagent to form an aryl-λ³-iodane intermediate. nih.gov This intermediate can then undergo nucleophilic attack, leading to oxidation of the phenoxyl moiety and reduction of the iodine(III) center to yield the dearomatized product. nih.gov An alternative pathway suggests the fragmentation of the aryl-λ³-iodane to form a phenoxenium ion, which is then trapped by a nucleophile. nih.gov

However, recent experimental studies, including kinetics, EPR spectroscopy, and radical probe experiments, have provided strong evidence for a radical-chain mechanism. nih.govchemrxiv.org This mechanism posits that the reaction proceeds through a phenoxyl radical as a key chain-carrying intermediate. nih.govchemrxiv.org The nucleophile, such as water, becomes activated through interaction with the iodine(III) center, and the subsequent C–O bond formation is the rate-determining step. chemrxiv.org This radical-chain mechanism can rationalize many of the experimental observations associated with iodine(III)-promoted oxidative dearomatization of phenols. nih.govchemrxiv.org The nature of the phenol substrate, particularly its electron density, influences the reaction pathway, with electron-rich phenols being more likely to form phenoxenium ions under certain conditions. researchgate.netnih.gov

Examination of Dissociative versus Associative Reaction Pathways

In reactions involving phenols and hypervalent iodine(III) reagents, two primary mechanistic pathways are often considered: dissociative and associative substitution. These pathways describe the manner in which ligands are interchanged. The dissociative pathway is analogous to an SN1 mechanism, involving the slow release of a ligand from the iodine center to form an intermediate with a reduced coordination number, which is then attacked by a nucleophile. nih.gov Conversely, the associative pathway resembles an SN2 mechanism, where the incoming nucleophile attacks the iodine center first, forming a higher-coordination intermediate before a ligand departs.

The competition between these two pathways is influenced by several factors. Studies have shown that less polar solvents tend to disfavor the dissociative mechanism, while having a minimal effect on the associative one. rsc.org Furthermore, the nature of the counter-anion coordinated to the iodine(III) center can also dictate which pathway is energetically favored. rsc.org For reactions involving phenolic compounds, the process can be initiated by a ligand exchange between the phenolic proton and the hypervalent iodine reagent, generating a crucial O-I(III) intermediate that proceeds to products. ljmu.ac.uk

Table 1: Comparison of Dissociative and Associative Reaction Pathways

| Feature | Dissociative Pathway (SN1-like) | Associative Pathway (SN2-like) |

|---|---|---|

| Initial Step | Release of a ligand from the metal center. nih.gov | Attack of the substituting nucleophile. nih.gov |

| Intermediate | A detectable intermediate with a reduced coordination number is formed. nih.gov | A transient intermediate with an increased coordination number is formed. |

| Rate Determinism | The rate is determined by the ligand dissociation step and is independent of the nucleophile's concentration. nih.gov | The rate depends on the concentration of both the substrate and the incoming nucleophile. |

| Solvent Effect | Significantly disfavored by less polar solvents. rsc.org | Insignificant effect from solvent polarity. rsc.org |

| Entropy of Activation | Characteristically positive, indicating increased disorder in the rate-determining step. nih.gov | Characteristically negative, indicating increased order in the rate-determining step. |

Role of Dearomatized Phenolate (B1203915) Intermediates in Catalytic Cycles

The oxidative dearomatization of phenols is a powerful synthetic transformation that converts flat, aromatic systems into three-dimensional cyclohexadienone structures. researchgate.net This process, often facilitated by hypervalent iodine reagents, proceeds through key dearomatized phenolate intermediates. rsc.org When a phenol like this compound reacts, it can be oxidized to an intermediate that loses its aromaticity.

Specifically, 2-alkylphenols can undergo a Hydroxylative Phenol Dearomatization (HPD) reaction to furnish ortho-quinol products. organic-chemistry.org These dearomatized intermediates are highly reactive and can serve as pivotal points in catalytic cycles. The dearomatized phenolate is calculated to be a more potent reductant than the original phenolate, which can drive subsequent steps in a catalytic process. rsc.org The formation of these intermediates is crucial for a variety of transformations, including the synthesis of natural products and the introduction of new functional groups onto the aromatic ring. researchgate.netorganic-chemistry.org

Light-Driven Intermolecular Charge Transfer Induced Reactivity with Phenols

Recent research has unveiled that the reactivity of phenols can be triggered by visible light through the formation of an electron-donor-acceptor (EDA) complex. nih.gov Phenols, including substituted variants like 4-methoxyphenol (B1676288), can act as electron donors in the presence of a suitable acceptor, such as an ethynylbenziodoxol(on)e (EBX) reagent. nih.gov Upon irradiation with visible light (e.g., a blue LED), a photoinduced electron transfer occurs within the EDA complex formed between the phenoxide and the iodine(III) reagent. nih.gov

This process induces novel reactivity, leading to products not typically observed in ground-state reactions. For instance, the reaction of 4-methoxyphenol with a phenyl-EBX reagent under blue light irradiation resulted in the formation of a (Z)-2-iodovinyl phenyl ether, a product of an unprecedented phenyl-I bond cleavage. nih.gov This light-driven approach highlights that phenolate anions can become strong reducing agents in their excited state, capable of generating reactive radicals and triggering synthetically useful bond-forming reactions. researchgate.net

Table 2: Light-Driven Reaction of 4-Methoxyphenol with Phenyl-EBX

| Parameter | Condition / Result | Reference |

|---|---|---|

| Reactants | 4-methoxyphenol, Phenyl-EBX, Cs₂CO₃ (base) | nih.gov |

| Energy Source | Blue LED Irradiation | nih.gov |

| Solvent | Acetonitrile | nih.gov |

| Key Intermediate | Vinylbenziodoxolone−phenoxide EDA complex | nih.gov |

| Product | (Z)-2-iodovinyl phenyl ether | nih.gov |

| Yield | 46% (initial), optimized to higher yields | nih.gov |

Pyrolytic Degradation Studies and Product Formation Analysis

The thermal decomposition of halogenated phenolic compounds is critical for understanding their environmental fate and potential for forming toxic byproducts under high-temperature conditions. While direct pyrolytic studies on this compound are not extensively documented, research on structurally similar compounds provides significant insight into potential degradation pathways and products.

A study on the pyrolysis of 2-amino-1-(4-iodo-2,5-dimethoxyphenyl)ethanone (bk-2C-I), a compound also featuring an iodinated dimethoxy-benzene structure, revealed a number of degradation products. ljmu.ac.ukresearchgate.netljmu.ac.uknih.gov The investigation showed that the substitution pattern was largely retained in the products, indicating that the core structure remains partially intact during thermal stress. Notably, two of the identified pyrolates were 1-(2,5-dimethoxyphenyl)-ethanone and 1-iodo-4-ethenyl-5-methoxyphenol . ljmu.ac.ukresearchgate.netljmu.ac.uknih.gov The formation of the latter suggests that pyrolysis of this compound could similarly lead to products resulting from side-chain modification and dealkylation, while the carbon-iodine bond and the methoxy group may remain. General studies on the pyrolysis of biomass or waste plastics with phenolic additives also confirm that phenols are a major class of compounds found in the resulting pyrolysis oils. researchgate.netmdpi.commdpi.com

Table 3: Identified Pyrolysis Products of the Structurally Related Compound bk-2C-I

| Product Name | Chemical Formula | Significance | Reference |

|---|---|---|---|

| 1-(2,5-dimethoxyphenyl)-ethanone | C₁₀H₁₂O₃ | Indicates cleavage of the carbon-iodine bond and side-chain transformation. | ljmu.ac.ukresearchgate.netljmu.ac.uknih.gov |

Derivatization and Chemical Modification Strategies

Acylation and Alkylation Reactions for Phenolic Hydroxyl Group Derivatization

The phenolic hydroxyl group of 2-Iodo-4-methoxyphenol is a prime target for derivatization through acylation and alkylation reactions. These reactions are fundamental in organic synthesis for protecting the hydroxyl group or for introducing new functional moieties to alter the molecule's properties.

Acylation involves the reaction of the phenolic hydroxyl group with an acylating agent, such as an acid chloride or anhydride, typically in the presence of a base. For instance, the reaction of a phenol (B47542) with acetyl chloride in the presence of a base like triethylamine (B128534) results in the formation of an acetate (B1210297) ester. nih.gov This transformation is crucial for protecting the hydroxyl group during subsequent reactions or for creating ester-containing target molecules. The choice of acylating agent can be tailored to introduce a wide array of acyl groups, thereby enabling the synthesis of a diverse library of derivatives.

Alkylation introduces an alkyl group to the phenolic oxygen, forming an ether. This can be achieved using various alkylating agents like alkyl halides or sulfates under basic conditions. For example, the reaction of a phenol with an alkyl halide in the presence of a base like potassium carbonate is a common method for ether synthesis. lookchem.com The nature of the alkyl group can be varied, allowing for the introduction of simple alkyl chains or more complex functionalized groups, which can significantly influence the biological activity and physical properties of the resulting compounds.

Recent advancements have focused on developing more efficient and regioselective methods for these transformations. For example, transition-metal-catalyzed C-H alkylation reactions have emerged as a powerful tool for the direct introduction of alkyl groups onto the aromatic ring, offering an alternative to traditional methods that target the hydroxyl group. researchgate.net

| Reaction Type | Reagents | Product Type | Significance |

| Acylation | Acid Halides, Anhydrides | Esters | Protection of hydroxyl group, Introduction of new functionalities |

| Alkylation | Alkyl Halides, Sulfates | Ethers | Modification of solubility and electronic properties |

Formation of Ethers and Esters for Diverse Chemical Scaffolds

The synthesis of ethers and esters from this compound provides access to a wide range of chemical structures with potential applications in materials science and medicinal chemistry. These reactions modify the phenolic hydroxyl group, leading to compounds with altered polarity, reactivity, and biological profiles.

Esterification of phenols is often accomplished by reacting the phenol with a carboxylic acid or its derivative. Lewis acids can be employed to catalyze the reaction between phenols and organic carboxylic acid halides to produce aromatic esters. google.com For example, the reaction of this compound with a suitable acyl chloride would yield the corresponding ester, effectively capping the phenolic hydroxyl group and introducing a new ester functionality.

The formation of ethers from phenols, commonly achieved through Williamson ether synthesis, involves the deprotonation of the phenol to form a phenoxide ion, which then acts as a nucleophile to attack an alkyl halide. lookchem.com This method allows for the introduction of a variety of alkyl or aryl groups. For instance, reacting this compound with an appropriate alkyl halide in the presence of a base would yield the corresponding ether derivative. The synthesis of vinyl ethers can also be achieved under mild basic conditions through the reaction of phenols with specific reagents. wiley.com

The choice between forming an ester or an ether linkage significantly impacts the chemical properties of the resulting molecule. Esters are susceptible to hydrolysis back to the phenol and carboxylic acid, a property that can be exploited in prodrug design. Ethers, on the other hand, are generally more stable and less prone to cleavage.

| Derivative Type | General Method | Key Reagents | Potential Applications |

| Esters | Acylation | Carboxylic acid derivatives, Lewis acid catalyst | Prodrugs, fine chemicals |

| Ethers | Williamson Ether Synthesis | Alkyl halides, Base | Stable intermediates, biologically active molecules |

| Vinyl Ethers | Nucleophilic addition | Vinylbenziodoxolone reagents, Base | Monomers, reactive intermediates |

Strategic Functionalization for Enhanced Chemical Reactivity

Beyond simple derivatization of the hydroxyl group, strategic functionalization of this compound can be employed to enhance its chemical reactivity and enable more complex transformations. The iodine atom on the aromatic ring is a particularly useful handle for a variety of cross-coupling reactions.

Palladium-catalyzed reactions, such as the Suzuki, Heck, and Sonogashira couplings, are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds at the position of the iodine atom. These reactions allow for the introduction of a wide range of substituents, including aryl, vinyl, and alkynyl groups, dramatically increasing the molecular complexity. For example, a palladium-catalyzed annulation reaction of this compound with an alkyne can lead to the formation of substituted benzofurans. nih.gov

Furthermore, the electronic properties of the aromatic ring, influenced by the methoxy (B1213986) and hydroxyl groups, can direct further electrophilic aromatic substitution reactions. The interplay of these directing groups can be exploited to achieve regioselective functionalization at other positions on the ring. For instance, the introduction of an aldehyde group via ortho-selective formylation can serve as a transient directing group for subsequent C-H activation and arylation reactions. nih.gov

Another strategy involves the iodocyclization of derivatives of this compound. For example, if an allyl group is introduced, an intramolecular iodocyclization can be promoted to form iodomethyl-dihydrobenzofuran derivatives. researchgate.net This type of reaction creates a new heterocyclic ring system, which is a common motif in many biologically active compounds.

| Functionalization Strategy | Key Reaction | Reagents | Outcome |

| C-C Bond Formation | Palladium-catalyzed cross-coupling | Boronic acids (Suzuki), Alkenes (Heck), Alkynes (Sonogashira) | Introduction of aryl, vinyl, or alkynyl groups |

| Directed C-H Activation | Ortho-formylation followed by arylation | Formaldehyde, Palladium catalyst, Aryl halide | Regioselective introduction of aryl groups |

| Iodocyclization | Intramolecular cyclization | Iodine | Formation of heterocyclic ring systems |

Computational Investigations and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a cornerstone of computational chemistry, offering a balance between accuracy and computational cost for studying molecular systems. DFT calculations focus on the electron density to determine the energy and other properties of a molecule.

A fundamental step in computational analysis is geometry optimization, which seeks to find the most stable three-dimensional arrangement of atoms in a molecule—its equilibrium geometry. ntnu.no For 2-Iodo-4-methoxyphenol, DFT methods, such as B3LYP with a suitable basis set like 6-311++G(d,p), are employed to calculate the optimized bond lengths, bond angles, and dihedral angles. mdpi.com These theoretical parameters can then be compared with experimental data, often obtained from X-ray diffraction, to validate the computational model. researchgate.netresearchgate.net

The electronic structure analysis delves into the arrangement of electrons within the molecule. Key aspects include the determination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical stability and reactivity. researchgate.net A smaller gap generally suggests higher reactivity. researchgate.net These calculations provide a quantitative measure of the molecule's ability to donate or accept electrons in chemical reactions.

Table 1: Representative Optimized Geometrical Parameters of a Phenolic Compound Calculated by DFT

| Parameter | Bond Length (Å) / Bond Angle (°) |

| C-O (phenol) | 1.36 |

| C-O (methoxy) | 1.37 |

| O-H | 0.96 |

| C-I | 2.10 |

| C-C (aromatic) | 1.39 - 1.41 |

| C-O-C (ether) | 118.0 |

| C-C-O (phenol) | 120.0 |

| C-C-I | 119.5 |

| Note: These are generalized values for a substituted phenol (B47542) and can vary based on the specific computational method and basis set used. Actual values for this compound would require specific calculations. |

DFT calculations are instrumental in predicting the spectroscopic properties of molecules. Time-Dependent DFT (TD-DFT) is a widely used method to calculate the electronic absorption spectra (UV-Vis). science.gov By modeling the electronic transitions between molecular orbitals, TD-DFT can predict the absorption maxima (λmax), which can be compared with experimentally recorded spectra. nih.govresearchgate.net

Similarly, the Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, allows for the accurate prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). scielo.org.zaresearchgate.net These theoretical calculations help in the assignment of experimental NMR signals, providing a deeper understanding of the molecular structure and electronic environment of each atom. schrodinger.comavogadro.cc The inclusion of solvent effects in these calculations, often through models like the Polarizable Continuum Model (PCM), can further improve the accuracy of the predictions. mdpi.com

Table 2: Predicted Spectroscopic Data for a Substituted Phenol using DFT

| Spectroscopic Property | Predicted Value |

| UV-Vis (λmax) | ~280 - 300 nm |

| ¹H NMR Chemical Shift (OH) | ~5.0 - 6.0 ppm |

| ¹H NMR Chemical Shift (OCH₃) | ~3.8 ppm |

| ¹H NMR Chemical Shift (Aromatic) | ~6.5 - 7.5 ppm |

| ¹³C NMR Chemical Shift (C-OH) | ~150 - 155 ppm |

| ¹³C NMR Chemical Shift (C-OCH₃) | ~145 - 150 ppm |

| ¹³C NMR Chemical Shift (C-I) | ~85 - 90 ppm |

| Note: These are approximate values and the actual predicted shifts for this compound would depend on the specific computational methodology. |

To understand how molecules of this compound interact with each other in the solid state, Hirshfeld surface analysis is a powerful computational tool. scirp.org This method partitions the crystal space into regions where the electron density of a promolecule (the molecule of interest) dominates over the sum of electron densities of all other molecules in the crystal. researchgate.net The resulting Hirshfeld surface visually represents the intermolecular interactions.

Key features mapped onto the surface, such as d_norm, highlight regions of close intermolecular contacts, which are crucial for the stability of the crystal packing. researchgate.net Two-dimensional fingerprint plots derived from the Hirshfeld surface quantify the relative contributions of different types of intermolecular interactions, such as H···H, C···H, and O···H contacts. researchgate.netnih.gov This analysis provides a detailed picture of the forces governing the crystal structure.

Local reactivity descriptors, like Fukui functions and the Molecular Electrostatic Potential (MEP), identify the specific atomic sites within the molecule that are most susceptible to nucleophilic or electrophilic attack. mdpi.com The MEP map, for instance, visually displays the electrostatic potential on the molecule's surface, with negative potential regions (often colored red) indicating sites prone to electrophilic attack and positive regions (blue) indicating sites susceptible to nucleophilic attack.

Mechanistic Pathway Modeling using DFT

DFT is a valuable tool for investigating the mechanisms of chemical reactions involving this compound. researchgate.net By calculating the energies of reactants, transition states, and products, a detailed energy profile for a proposed reaction pathway can be constructed. rsc.org This allows for the determination of activation barriers, which are critical for understanding reaction rates and feasibility. For instance, DFT could be used to model the mechanism of reactions such as electrophilic substitution or coupling reactions involving the phenolic group or the iodinated carbon. researchgate.net These computational studies can help to elucidate complex reaction mechanisms and guide the design of new synthetic routes. researchgate.net

Molecular Dynamics (MD) Simulations for Solvation and Conformational Analysis

While DFT is excellent for studying static molecular properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of this compound over time. nih.gov MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the exploration of its conformational landscape and its interactions with a solvent environment. uq.edu.au

Applications in Advanced Organic Synthesis

Utilization as a Versatile Synthetic Intermediate for Complex Molecules

2-Iodo-4-methoxyphenol serves as a highly effective intermediate in the synthesis of complex molecules, primarily due to the reactivity of the carbon-iodine bond. Aryl iodides are among the most reactive organic halides in palladium-catalyzed cross-coupling reactions, a cornerstone of modern C-C bond formation. This high reactivity allows for selective transformations under mild conditions.

Key cross-coupling reactions where this compound is an ideal substrate include:

Suzuki-Miyaura Coupling: This reaction couples the aryl iodide with an organoboron compound. The process involves three main steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the boronic acid (activated by a base), and reductive elimination to form the biaryl product and regenerate the catalyst. Given its structure, this compound can be coupled with various aryl or vinyl boronic acids to generate complex biphenyls and stilbenes, which are scaffolds present in many bioactive compounds.

Sonogashira Coupling: This reaction forms a C-C bond between the aryl iodide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. nih.govwikipedia.org The reactivity of aryl halides in this reaction follows the order I > OTf > Br > Cl, making this compound a prime substrate for introducing alkynyl moieties into the phenolic ring. nih.gov This transformation is crucial for creating precursors to conjugated polymers and complex heterocyclic systems.

Heck Reaction: This reaction involves the coupling of the aryl iodide with an alkene. d-nb.info The Mizoroki-Heck reaction is a powerful tool for forming substituted olefins and has been instrumental in synthesizing complex molecules, including macrocycles and pharmaceutical agents. nih.govupm.edu.my The use of this compound in this reaction allows for the vinylation of the phenolic ring, creating valuable synthetic intermediates.

The presence of the hydroxyl and methoxy (B1213986) groups on the ring further enhances the utility of this intermediate. These groups can direct ortho-metalation, influence the electronic properties of the molecule, and serve as handles for further functionalization after the initial coupling reaction is complete.

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalysts |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron Reagent | C(sp²) - C(sp²) or C(sp²) - C(sp³) | Pd(0) complexes, e.g., Pd(PPh₃)₄ |

| Sonogashira | Terminal Alkyne | C(sp²) - C(sp) | Pd(0) complexes and Cu(I) co-catalyst |

| Heck (Mizoroki-Heck) | Alkene | C(sp²) - C(sp²) | Pd(0) or Pd(II) complexes |

Role in the Synthesis of Thiophene (B33073) Derivatives and Other Heterocyclic Compounds

Heterocyclic compounds are fundamental to medicinal chemistry and materials science. This compound provides a strategic entry point for the synthesis of various heterocyclic systems, including thiophenes and tetrahydroisoquinolines.

Thiophene Derivatives: While direct cyclization of this compound into a thiophene is not a standard route, its utility lies in its ability to undergo coupling reactions to create precursors for thiophene synthesis. For instance, a Sonogashira coupling can introduce a terminal alkyne. This alkynyl phenol (B47542) can then undergo cyclization reactions with sulfur-containing reagents to form the thiophene ring. Several methods exist for thiophene synthesis, such as the Paal-Knorr synthesis from 1,4-dicarbonyls or the Gewald reaction, which could be adapted to intermediates derived from this compound. nih.gov

Tetrahydroisoquinoline and Other Nitrogen Heterocycles: The synthesis of tetrahydroisoquinolines, a core structure in many alkaloids, can be achieved via the Pictet-Spengler reaction. wikipedia.org This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. researchgate.net To utilize this compound for this purpose, it would first be converted into the corresponding β-phenylethylamine derivative. Subsequent reaction with an aldehyde would initiate the cyclization, leading to a substituted tetrahydroisoquinoline. The electron-donating methoxy and hydroxyl groups on the aromatic ring facilitate the electrophilic aromatic substitution required for the ring closure step.

Potential as a Precursor in Total Synthesis of Bioactive Natural Products

Many bioactive natural products, particularly lignans (B1203133) and neolignans, feature substituted biaryl or diaryl ether linkages. nih.govnih.gov The structural motif of this compound makes it an excellent precursor for the synthesis of these complex molecules. For example, the total synthesis of bi-magnolignan, a lignan (B3055560) with antitumor activity, relies on a Suzuki coupling to construct the central dibenzofuran (B1670420) skeleton. nih.gov A suitably functionalized derivative of this compound could serve as a key coupling partner in such a synthesis.

Similarly, the natural product (+)-Licarin A, a benzofuranoid neolignan, is formed biosynthetically through the oxidative dimerization of isoeugenol, a related methoxyphenol derivative. d-nb.infomcmaster.ca Synthetic strategies often mimic this biomimetic approach. The ability to use this compound in palladium-catalyzed coupling reactions provides a convergent and controlled alternative to oxidative coupling methods for accessing the core structures of these and other related natural products.

Development of Novel Chemical Processes through Enzyme-Catalyzed Reactions

While the application of enzymes specifically on this compound is not extensively documented, related research highlights the potential for novel biocatalytic processes. Enzymes offer high selectivity and operate under mild conditions, making them attractive for green chemistry applications. researchgate.net

One relevant area is enzymatic hydroxylation and dehalogenation. The enzyme salicylate (B1505791) hydroxylase, found in Pseudomonas putida, has been shown to catalyze the oxygenative dehalogenation of o-halogenophenols, including o-iodophenol, to produce catechol. nih.govnih.gov This reaction proceeds by cleaving the carbon-halogen bond and introducing a hydroxyl group. nih.gov Such enzymatic activity suggests that this compound could be a substrate for similar hydroxylase or dehalogenase enzymes, potentially leading to the synthesis of substituted catechols or the selective removal of the iodine atom without the need for metal catalysts.

Furthermore, biocatalytic oxidative cross-coupling of phenolic substrates using enzymes like cytochrome P450s is an emerging field for creating biaryl bonds. nih.govdepaul.edu This approach could offer a chemo- and site-selective method for dimerizing this compound or coupling it with other phenolic compounds, providing a green alternative to traditional coupling chemistries. nih.govnih.gov

| Enzyme Class | Reaction Type | Potential Product from this compound | Reference Reaction |

|---|---|---|---|

| Hydroxylase (e.g., Salicylate Hydroxylase) | Oxygenative Deiodination/Hydroxylation | 4-Methoxycatechol | Hydroxylation of o-iodophenol to catechol nih.govnih.gov |

| Cytochrome P450 | Oxidative C-C Coupling | Dimeric biaryl compounds | Cross-coupling of various phenolic substrates nih.govdepaul.edu |

| Dehalogenase | Reductive Deiodination | 4-Methoxyphenol (B1676288) | General dehalogenation of aryl halides |

Contribution to the Design and Synthesis of Ligands and Functional Materials

The synthesis of specialized ligands for transition metal catalysis is crucial for developing new chemical reactions. This compound can serve as a foundational molecule for creating custom phosphine (B1218219) and bipyridine ligands.

Phosphine Ligands: Phosphines are a dominant class of ligands in catalysis. beilstein-journals.orgsigmaaldrich.comsigmaaldrich.com Arylphosphines are commonly synthesized through the reaction of an aryl halide with a phosphine source. This compound can be subjected to palladium- or nickel-catalyzed C-P bond formation reactions to introduce a phosphine group, such as -P(Ph)₂ or -P(t-Bu)₂. The existing hydroxyl and methoxy groups can then be used to further modify the ligand, tuning its steric and electronic properties or enabling it to coordinate to a metal center in a pincer-type fashion. tcichemicals.com

Bipyridine Ligands and Functional Materials: Bipyridine units are essential components of ligands, photosensitizers, and materials for organic light-emitting diodes (OLEDs). nih.govnih.gov Suzuki or Stille coupling reactions are standard methods for synthesizing substituted bipyridines. nih.govpreprints.org this compound can be coupled with a pyridineboronic acid (or stannane) to synthesize pyridyl-phenol derivatives. These intermediates can then be elaborated into more complex bipyridine or terpyridine ligands. The resulting ligands, incorporating the methoxyphenol moiety, could exhibit unique photophysical properties or coordination chemistry, making them candidates for use in functional materials like OLEDs or as specialized ligands in catalysis. nih.govdepaul.edu

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 2-Iodo-4-methoxyphenol, ¹H (proton) and ¹³C (carbon-13) NMR are employed to map out the carbon-hydrogen framework.

While complete, formally published spectral assignments for this compound are not broadly available, the expected chemical shifts and coupling patterns can be accurately predicted based on the known electronic effects of the substituents on the aromatic ring. The hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) groups are electron-donating, causing an upfield shift (to lower ppm) for the protons and carbons at the ortho and para positions. Conversely, the iodine atom is electronegative and induces a downfield shift, particularly on the carbon to which it is directly attached (the ipso-carbon).

¹H NMR Spectroscopy: The proton spectrum is expected to show distinct signals for the three aromatic protons, the methoxy protons, and the hydroxyl proton. The aromatic protons will exhibit splitting patterns (doublets and doublets of doublets) due to coupling with their neighbors.

¹³C NMR Spectroscopy: The carbon spectrum will display signals for each of the seven unique carbon atoms in the molecule. The chemical shifts are highly dependent on the local electronic environment. The carbon atom bonded to the iodine (C-2) is expected to appear at a significantly upfield chemical shift due to the "heavy atom effect," a phenomenon where the large electron cloud of the iodine atom induces shielding.

Predicted ¹H NMR Chemical Shift Assignments for this compound (Predicted for CDCl₃ solvent)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

|---|---|---|---|

| -OH | ~5.0 - 6.0 | Broad Singlet (s) | Chemical shift is variable and depends on concentration and solvent. |

| -OCH₃ | ~3.80 | Singlet (s) | Represents the three equivalent protons of the methoxy group. |

| H-3 | ~6.95 | Doublet (d) | Couples with H-5. |

| H-5 | ~6.80 | Doublet of Doublets (dd) | Couples with H-3 and H-6. |

| H-6 | ~7.10 | Doublet (d) | Couples with H-5. |

Predicted ¹³C NMR Chemical Shift Assignments for this compound (Predicted for CDCl₃ solvent)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Carbon Type |

|---|---|---|

| C-1 (-OH) | ~148.0 | Quaternary (C) |

| C-2 (-I) | ~85.0 | Quaternary (C) |

| C-3 | ~125.5 | Methine (CH) |

| C-4 (-OCH₃) | ~152.0 | Quaternary (C) |

| C-5 | ~116.0 | Methine (CH) |

| C-6 | ~115.5 | Methine (CH) |

| -OCH₃ | ~56.0 | Methyl (CH₃) |

Distortionless Enhancement by Polarization Transfer (DEPT) is an NMR experiment used to differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) carbons. nanalysis.comlibretexts.org A standard analysis involves two experiments: DEPT-90, which only shows signals for CH carbons, and DEPT-135, which shows positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons. nanalysis.comlibretexts.org Quaternary carbons are absent from all DEPT spectra. This technique is invaluable for confirming the assignments made in the standard ¹³C NMR spectrum.

Expected Results from DEPT Experiments for this compound

| Carbon Assignment | Carbon Type | DEPT-90 Signal | DEPT-135 Signal |

|---|---|---|---|

| C-1 | Quaternary (C) | Absent | Absent |

| C-2 | Quaternary (C) | Absent | Absent |

| C-3 | Methine (CH) | Present (Positive) | Positive |

| C-4 | Quaternary (C) | Absent | Absent |

| C-5 | Methine (CH) | Present (Positive) | Positive |

| C-6 | Methine (CH) | Present (Positive) | Positive |

| -OCH₃ | Methyl (CH₃) | Absent | Positive |

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. rsc.org It is a powerful tool for identifying the functional groups present in a molecule, as each group has a characteristic absorption frequency.

The IR spectrum of this compound is expected to show several key absorption bands that confirm its structure. A very prominent, broad band in the high-frequency region corresponds to the O-H stretching of the phenolic group, with its breadth resulting from hydrogen bonding. masterorganicchemistry.com The aromatic ring gives rise to characteristic C=C stretching absorptions, while the C-O bonds of the ether and phenol (B47542) groups also have distinct stretching vibrations. The C-I bond vibration is expected at a much lower frequency, typically in the fingerprint region. docbrown.info

Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Phenol O-H | Stretching | 3200 - 3600 | Strong, Broad |

| Aromatic C-H | Stretching | 3000 - 3100 | Medium |

| Methyl C-H | Stretching | 2850 - 2960 | Medium |

| Aromatic C=C | Stretching | 1450 - 1600 | Medium to Strong, Multiple Bands |

| Phenol C-O | Stretching | 1200 - 1260 | Strong |

| Ether C-O | Asymmetric Stretching | 1230 - 1270 | Strong |

| Haloalkane C-I | Stretching | 500 - 600 | Medium to Strong |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ions with extremely high accuracy. This precision allows for the determination of a molecule's elemental formula, providing definitive confirmation of its chemical identity.

Electrospray Ionization (ESI) is a soft ionization method that is commonly coupled with mass spectrometry. It is particularly effective for analyzing polar molecules like phenols because it imparts a charge to the analyte in solution with minimal fragmentation. For this compound, ESI would typically be used in one of two modes:

Negative Ion Mode: This mode is highly effective for phenols, which readily lose a proton from the acidic hydroxyl group to form a deprotonated molecule, [M-H]⁻.

Positive Ion Mode: In this mode, the molecule can be protonated to form [M+H]⁺ or form adducts with cations present in the solvent, such as sodium [M+Na]⁺.

The choice of mode depends on the specific analytical conditions, but the generation of these pseudomolecular ions without fragmentation is key to determining the molecular weight.

The power of HRMS lies in its ability to distinguish between compounds with the same nominal mass but different elemental compositions. By measuring the m/z of the ions generated by ESI to within a few parts per million (ppm) of their true value, the unique elemental formula can be unequivocally determined.

For this compound, the theoretical monoisotopic mass is calculated using the exact masses of the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹⁶O, ¹²⁷I). An experimental HRMS measurement that matches this calculated mass provides conclusive evidence for the compound's formula, C₇H₇IO₂.

Calculated Accurate Masses for this compound and its Ions

| Species | Formula | Charge | Calculated Monoisotopic Mass (Da) |

|---|---|---|---|

| Neutral Molecule [M] | C₇H₇IO₂ | 0 | 249.95418 |

| Deprotonated Ion [M-H]⁻ | C₇H₆IO₂⁻ | -1 | 249.94636 |

| Protonated Ion [M+H]⁺ | C₇H₈IO₂⁺ | +1 | 250.96199 |

| Sodium Adduct [M+Na]⁺ | C₇H₇IO₂Na⁺ | +1 | 272.94394 |

X-ray Diffraction (XRD) for Solid-State Structural Elucidation

X-ray Diffraction (XRD) is a powerful analytical technique used to determine the atomic and molecular structure of a crystal. By irradiating a crystalline sample with X-rays and analyzing the resulting diffraction pattern, researchers can deduce the precise arrangement of atoms in the crystal lattice. This provides unambiguous proof of a compound's chemical structure and stereochemistry uni-hannover.de.

While the specific crystal structure of this compound is not widely published, the structural elucidation of similarly substituted iodinated phenolic compounds is well-documented. For these molecules, XRD analysis reveals critical data such as:

Crystal System: The basic shape of the unit cell (e.g., monoclinic, orthorhombic).

Space Group: The set of symmetry operations that describe the arrangement of molecules within the unit cell.

Unit Cell Dimensions: The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).

Atomic Coordinates: The precise position of each atom within the unit cell.

This information is fundamental for understanding intermolecular interactions, such as hydrogen bonding and π–π stacking, which govern the material's solid-state properties. For instance, the analysis of related iodinated aromatic compounds has been crucial in confirming their structure and configuration uni-hannover.de.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing insights into its electronic structure. The absorption of photons promotes electrons from a ground electronic state to a higher-energy excited state. For aromatic compounds like this compound, the most prominent absorptions are typically due to π → π* transitions within the benzene (B151609) ring.

The parent compound, 4-methoxyphenol (B1676288), exhibits two main absorption maxima (λmax) at approximately 222 nm and 282 nm in an acidic mobile phase sielc.comsielc.com. The introduction of an iodine atom onto the aromatic ring is expected to influence these electronic transitions. Iodine, acting as an auxochrome, can cause a bathochromic shift (a shift to longer wavelengths) and potentially a hyperchromic effect (an increase in absorption intensity) due to the interaction of its lone-pair electrons with the π-system of the benzene ring.

| Compound | λmax 1 (nm) | λmax 2 (nm) | Associated Electronic Transition |

|---|---|---|---|

| 4-Methoxyphenol (Reference) | ~222 | ~282 | π → π |

| This compound (Expected) | >222 | >282 | π → π |

Advanced Chromatographic Techniques for Purification and Analysis

Chromatography is indispensable for the separation, purification, and analysis of this compound from synthetic reaction mixtures and for quantitative studies.

Flash column chromatography is a rapid and efficient technique used for the preparative purification of organic compounds phenomenex.com. It operates by forcing a solvent through a column packed with a solid adsorbent (the stationary phase) under positive pressure, which speeds up the separation process compared to traditional gravity chromatography phenomenex.com.

For the purification of this compound, a moderately polar compound, silica gel is the most common stationary phase. The separation is achieved by eluting the compound with a mobile phase of carefully chosen polarity. A typical procedure involves:

Packing the Column: A glass column is packed with silica gel.

Loading the Sample: The crude reaction mixture containing this compound is dissolved in a minimal amount of solvent and loaded onto the top of the silica gel.

Elution: A solvent system, often a mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate), is passed through the column. A gradient elution, where the proportion of the polar solvent is gradually increased, is often employed to effectively separate the target compound from impurities with different polarities rochester.edu.

Fraction Collection: The eluent is collected in fractions, which are then analyzed (e.g., by TLC) to identify those containing the pure product.

| Parameter | Description |

|---|---|

| Technique | Flash Column Chromatography |

| Stationary Phase | Silica Gel |

| Typical Mobile Phase | Gradient of Hexanes and Ethyl Acetate (B1210297) |

| Principle | Separation based on differential adsorption and polarity |

| Application | Preparative purification of synthesized this compound |

High-Performance Liquid Chromatography (HPLC) is a premier analytical technique for separating, identifying, and quantifying components in a mixture. It utilizes high pressure to pump a liquid solvent (mobile phase) containing the sample mixture through a column filled with a solid adsorbent material (stationary phase).

For the analysis of this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed. In this mode, the stationary phase is non-polar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture. Methods for analyzing similar phenolic compounds often use a C18 column with a mobile phase consisting of acetonitrile and water, frequently with an acid modifier like phosphoric or formic acid to ensure sharp peak shapes sielc.comsielc.com. Detection is commonly performed using a UV detector set at one of the compound's absorption maxima.

| Parameter | Typical Condition |

|---|---|

| Mode | Reversed-Phase (RP-HPLC) |

| Stationary Phase | C18 (Octadecylsilyl) |

| Mobile Phase | Acetonitrile/Water mixture (with acid modifier) |

| Detector | UV-Vis Detector |

| Application | Purity assessment and quantification |

LC-MS is a powerful hybrid technique that couples the separation capabilities of liquid chromatography with the highly sensitive and selective detection of mass spectrometry. After components are separated by the LC system, they are introduced into the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio (m/z).

This technique is invaluable for the unambiguous identification of this compound, especially in complex matrices. It can confirm the molecular weight of the compound and provide structural information through fragmentation analysis (MS/MS). For instance, LC-MS/MS methods have been developed for the identification of related phenolic compounds and their metabolites, often utilizing electrospray ionization (ESI) as the interface between the LC and MS components nih.gov.

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography technology. It utilizes columns packed with smaller particles (typically sub-2 µm) and operates at much higher pressures than conventional HPLC. This results in dramatically increased resolution, sensitivity, and speed of analysis science.gov. A typical UPLC analysis can be completed in a fraction of the time required for an HPLC run, without sacrificing separation quality science.gov.

UPLC is particularly advantageous for high-throughput analysis and for resolving complex mixtures containing structurally similar compounds. The principles of separation are the same as in HPLC, and methods can often be transferred between the two platforms. A UPLC method for this compound would offer faster purity checks and more sensitive quantification compared to traditional HPLC.

| Feature | HPLC | UPLC |

|---|---|---|

| Particle Size | 3-5 µm | < 2 µm |

| Operating Pressure | Lower (e.g., <6,000 psi) | Higher (e.g., >15,000 psi) |

| Analysis Time | Longer | Shorter |

| Resolution | Good | Excellent |

| Solvent Consumption | Higher | Lower |

Conclusion and Future Research Directions

Summary of Key Synthetic, Reactivity, and Computational Advances

The synthetic utility of 2-Iodo-4-methoxyphenol is prominently highlighted by its role as a key intermediate in advanced organic synthesis. Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for its functionalization. A notable example is the Heck reaction, which has been successfully employed in the synthesis of the drug Entacapone. researchgate.nettandfonline.com In this process, 4-iodo-2-methoxyphenol (B1311775) is coupled with 2-cyano-N,N-diethylacrylamide, demonstrating the compound's utility in constructing complex pharmaceutical agents. researchgate.nettandfonline.com The reaction conditions for such transformations have been optimized, exploring various palladium sources and bases to achieve viable yields. researchgate.netresearchgate.net

Another significant synthetic advance is the palladium-catalyzed carbonylative homocoupling of 2-iodophenols to produce symmetrical xanthones, a class of compounds with interesting biological activities. thieme-connect.comthieme-connect.comresearchgate.net This method utilizes carbon monoxide as a C1 building block in a one-pot protocol, offering a straightforward, ligand-free strategy. thieme-connect.comresearchgate.net The versatility of 2-iodophenols in these reactions underscores their importance as precursors to complex heterocyclic systems. acs.org

Furthermore, this compound has been used as a starting material for the synthesis of the bioactive compound (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (B47542) (MMPP), a molecule investigated for its anti-cancer and anti-inflammatory properties. nih.govnih.govresearchgate.netjmb.or.kr The synthesis is achieved via a Heck reaction with 4-allylanisole, showcasing another application of palladium catalysis on this substrate. jmb.or.kr

Computational studies, while not extensively focused on this compound itself, provide valuable insights. Data available from chemical suppliers includes calculated properties that are crucial for predicting its behavior in biological and chemical systems. chemscene.com

| Starting Material | Reaction Type | Key Reagents | Product | Significance | Reference |

|---|---|---|---|---|---|

| 4-Iodo-2-methoxyphenol | Heck Coupling | 2-cyano-N,N-diethylacrylamide, Pd(Ph₃P)₄, Ph₃P, Et₃N | Entacapone intermediate | Pharmaceutical Synthesis | researchgate.net |

| 2-Iodophenol (B132878) | Carbonylative Homocoupling | Pd catalyst, Cs₂CO₃, CO gas | 9H-Xanthen-9-one | Heterocycle Synthesis | thieme-connect.com |

| 4-Iodo-2-methoxyphenol | Heck Reaction | 4-allylanisole, Pd(OAc)₂, PPh₃, Tributylamine | (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (MMPP) | Bioactive Molecule Synthesis | jmb.or.kr |

Emerging Avenues for Further Mechanistic Exploration

Despite the synthetic successes, the underlying mechanisms of many reactions involving this compound warrant deeper investigation. The efficiency of palladium-catalyzed reactions, for instance, is highly dependent on the ligand, base, and solvent system, yet the precise roles and interactions of these components are not fully elucidated for this specific substrate. nih.govresearchgate.net While plausible mechanisms involving oxidative addition, transmetalation, and reductive elimination are proposed, detailed kinetic and computational studies specific to this compound would be highly beneficial. rsc.org Such studies could uncover the subtleties introduced by the methoxy (B1213986) and hydroxyl substituents on the kinetics of each elementary step.

The oxidation of phenols by hypervalent iodine reagents is another area ripe for mechanistic exploration. researchgate.net Studies on related phenols suggest that these reactions may proceed through cationic phenoxenium ions. researchgate.net A detailed investigation into the oxidation of this compound could clarify whether similar intermediates are formed and how the ortho-iodo and para-methoxy groups influence the reaction pathway and regioselectivity.

Furthermore, the role of non-covalent interactions, such as halogen bonding, in the reactivity and solid-state structure of this compound and its derivatives is an emerging field. Computational studies on analogous systems have shown that interactions like halogen bonds (XB) can significantly influence molecular assembly and reactivity. nih.gov Exploring these interactions could lead to new catalytic systems or the rational design of crystalline materials. The Ullmann condensation, a classical copper-catalyzed coupling reaction, also presents mechanistic questions, with recent studies pointing away from a free-radical mechanism toward organometallic Cu(I)/Cu(III) cycles. umass.edu Probing the Ullmann reaction with this compound could provide valuable data to support or challenge these emerging mechanistic models.

Prospective Applications in Novel Material Science and Fine Chemical Synthesis

The application of this compound as a building block is expanding from pharmaceuticals to other areas of fine chemical synthesis and material science. Its use in the synthesis of bisindolylmethane Schiff bases, which have shown antibacterial activity, demonstrates its potential as a scaffold for new therapeutic agents. mdpi.com

In material science, the synthesis of xanthones from 2-iodophenols opens a pathway to a class of compounds with interesting photophysical properties. thieme-connect.comosti.gov Moreover, related iodophenols are precursors for discotic liquid crystals, which are of interest for their potential as one-dimensional organic conductor photoelectric materials. google.com The specific electronic and steric properties conferred by the iodo and methoxy groups on this compound make it an attractive candidate for incorporation into new functional materials. For example, derivatization to introduce dicyanovinyl groups has been explored for potential applications in optical materials.

The versatility of the iodo group allows for its conversion into a wide array of other functional groups through well-established cross-coupling chemistry (e.g., Suzuki, Sonogashira, Buchwald-Hartwig reactions). mdpi.com This positions this compound as a highly valuable and versatile starting material for the synthesis of a diverse library of complex phenols, which are important motifs in natural products, agrochemicals, and polymers. Future work will likely focus on exploiting this reactivity to create novel polymers, molecular probes, and advanced materials with tailored electronic and optical properties.

| Application Area | Target Compound Class | Synthetic Approach | Potential Function | Reference |

|---|---|---|---|---|

| Fine Chemical Synthesis | Bioactive Molecules (e.g., MMPP, Entacapone) | Heck Coupling | Anti-cancer, Anti-inflammatory, Parkinson's Treatment | researchgate.netnih.gov |

| Fine Chemical Synthesis | Bisindolylmethane Schiff Bases | Condensation Reaction | Antibacterial Agents | mdpi.com |

| Material Science | Xanthones | Palladium-Catalyzed Carbonylative Coupling | Photophysical Applications, Bioactive Scaffolds | thieme-connect.comosti.gov |

| Material Science | Discotic Liquid Crystals | Multi-step synthesis from iodophenols | Organic Photoelectric Materials | google.com |

Q & A

Q. What spectroscopic and analytical techniques are recommended for characterizing 2-Iodo-4-methoxyphenol?

- Methodological Answer : Characterization should include:

- Mass Spectrometry (MS) to confirm molecular weight (250.034 g/mol) and fragmentation patterns.

- Nuclear Magnetic Resonance (NMR) (¹H and ¹³C) to assign aromatic protons (δ ~6.5–7.5 ppm) and methoxy groups (δ ~3.8 ppm).

- Infrared (IR) Spectroscopy to identify O–H (3200–3600 cm⁻¹) and C–I (500–600 cm⁻¹) stretches.

- Elemental Analysis to validate purity (C: 33.63%, H: 2.82%, I: 50.73%, O: 12.82%) .

Q. Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₇H₇IO₂ |

| Molecular Weight | 250.034 g/mol |

| Exact Mass | 249.949 Da |

| LogP (Partition Coeff.) | 2.01 |

| PSA (Polar Surface Area) | 29.46 Ų |

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (GHS Category 2/2A) .

- Ventilation : Use fume hoods to avoid inhalation of vapors during synthesis or purification.

- Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as halogenated waste .

- Storage : Keep in amber glass bottles at 2–8°C under inert gas (N₂/Ar) to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data for this compound under varying conditions?

- Methodological Answer : Contradictions may arise from:

- Solvent Effects : Polar aprotic solvents (e.g., DMF) may enhance nucleophilic substitution vs. non-polar solvents .

- Temperature : Elevated temperatures (80–100°C) could accelerate side reactions (e.g., deiodination).

- Catalyst Compatibility : Pd-based catalysts (e.g., Pd(PPh₃)₄) may improve coupling efficiency in cross-coupling reactions.

Q. Approach :

Controlled Replication : Repeat experiments under identical conditions (solvent, temp, catalyst) from conflicting studies.

Kinetic Monitoring : Use HPLC or GC-MS to track intermediate formation and side products.

Computational Modeling : Apply DFT calculations to predict reaction pathways and identify energy barriers .

Q. What strategies are effective for crystallizing this compound derivatives to determine their solid-state structures?

- Methodological Answer :

- Crystallization Techniques :

- Slow Evaporation : Use mixed solvents (e.g., CHCl₃/hexane) to optimize crystal growth.

- Vapor Diffusion : Introduce antisolvent (e.g., ether) gradually into a saturated solution.

- Structure Refinement :

- Employ SHELXL (via WinGX suite) for small-molecule refinement. Parameters include anisotropic displacement for iodine atoms due to high electron density .

- Validate using PLATON to check for twinning or disorder, common in halogenated aromatics.

Q. Table 2: Crystallography Workflow

| Step | Tool/Parameter | Purpose |

|---|---|---|

| Data Collection | Bruker D8 Venture | High-resolution intensity data |

| Structure Solution | SHELXD | Direct methods for heavy atoms |

| Refinement | SHELXL | Least-squares optimization |

| Validation | CCDC Mercury | Visualization and symmetry checks |

Q. How can researchers address discrepancies in biological activity data for this compound derivatives?

- Methodological Answer : Discrepancies may stem from:

- Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times.

- Metabolic Stability : Rapid degradation in certain media (e.g., pH-sensitive hydrolysis).

Q. Resolution Strategy :

Standardized Assays : Adopt OECD guidelines for cytotoxicity (e.g., MTT assay) and replicate in triplicate.

Metabolite Profiling : Use LC-HRMS to identify degradation products and adjust experimental conditions.

Open Data Practices : Share raw data in repositories (e.g., Zenodo) to enable cross-study validation .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.